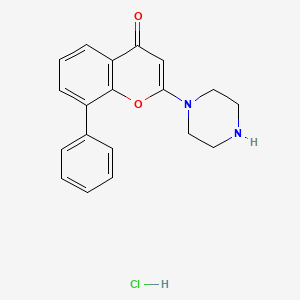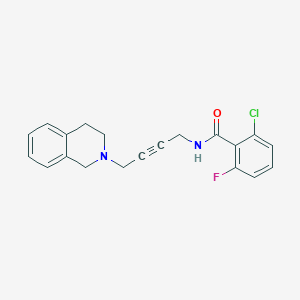
2-chloro-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-6-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-6-fluorobenzamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-chloro-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-6-fluorobenzamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or proteins involved in cell growth and proliferation. It may also interact with specific receptors in the brain to modulate neurotransmitter activity.
Biochemical and Physiological Effects:
Studies have shown that 2-chloro-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-6-fluorobenzamide can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to reduce the accumulation of amyloid beta peptides in the brain, which are associated with Alzheimer's disease. Additionally, it has been found to modulate the activity of certain neurotransmitters in the brain, which may have implications for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-6-fluorobenzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent biological activity at low concentrations. However, it also has some limitations. It is not very water-soluble, which can make it difficult to work with in aqueous solutions. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several potential future directions for research on 2-chloro-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-6-fluorobenzamide. One area of interest is the development of more efficient synthesis methods that can produce larger quantities of the compound. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of various diseases. Finally, there is potential for the compound to be used as a fluorescent probe for imaging biological systems, which could have significant implications for research in the field of biology.
Méthodes De Synthèse
The synthesis of 2-chloro-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-6-fluorobenzamide involves the reaction of 6-fluoro-2-chlorobenzoyl chloride with 4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-amine in the presence of a base. The reaction takes place in an organic solvent such as dichloromethane or toluene and is typically carried out at room temperature. The resulting product is then purified by column chromatography or recrystallization.
Applications De Recherche Scientifique
2-chloro-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-6-fluorobenzamide has been studied for its potential applications in various fields of scientific research. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. Additionally, it has been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders. It has also been studied for its potential use as a fluorescent probe for imaging biological systems.
Propriétés
IUPAC Name |
2-chloro-N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-6-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN2O/c21-17-8-5-9-18(22)19(17)20(25)23-11-3-4-12-24-13-10-15-6-1-2-7-16(15)14-24/h1-2,5-9H,10-14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGZRQSJEPPLOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC#CCNC(=O)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-6-fluorobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[1,4-diazabicyclo[3.2.0]heptane-6,2'(3'H)-furan]-4-carboxylic acid, dihydro-2,2-dimethyl-7-oxo-, 1,1-dimethylethyl ester](/img/no-structure.png)
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2476944.png)



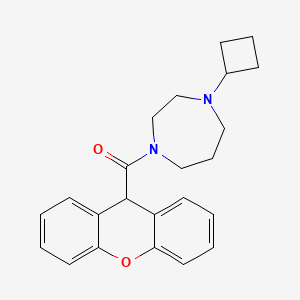

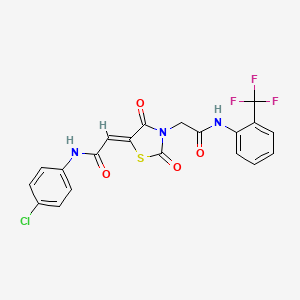
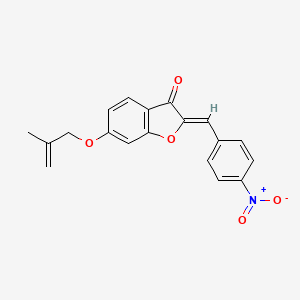

![Diethyl 2-[1-(2,4-dichlorophenyl)-2-nitroethyl]malonate](/img/structure/B2476959.png)
![2-(tert-butyl)-1-(3-chlorobenzyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2476960.png)
![1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonylazepane](/img/structure/B2476961.png)
